Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate
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Overview
Description
Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate is a chemical compound that belongs to the class of carbamates. It is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions. The compound is characterized by the presence of a tert-butyl group, which provides steric hindrance and enhances the stability of the molecule.
Mechanism of Action
Target of Action
Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate, also known as Boc-protected 1,4-diaminobutane, is a chemical compound used in organic synthesis
Mode of Action
The compound acts as a protecting group for amines in chemical reactions . It prevents unwanted reactions at the amine group during the synthesis of complex molecules. After the synthesis is complete, the Boc group can be removed to free the amine group for further reactions.
Biochemical Pathways
As a boc-protected amine, it plays a crucial role in the synthesis of various bioactive compounds, potentially affecting multiple biochemical pathways depending on the final product of the synthesis .
Action Environment
The action of this compound is influenced by various environmental factors in a laboratory setting, such as temperature, pH, and the presence of other reactants . These factors can affect the efficiency of the Boc protection and deprotection processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate typically involves the reaction of tert-butyl chloroformate with an amine. One common method involves the following steps :
- Dissolve tert-butyl chloroformate in an organic solvent such as dichloromethane.
- Add the amine (e.g., 4-aminobutan-2-yl) to the solution while maintaining the temperature at 0-5°C.
- Stir the reaction mixture for several hours at room temperature.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions and ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Deprotection Reactions: The tert-butyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions
Trifluoroacetic Acid: Used for deprotection of the tert-butyl group.
Dichloromethane: Common solvent for the synthesis and purification of the compound.
Major Products Formed
Scientific Research Applications
Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules and drug candidates.
Medicine: Utilized in the development of pharmaceuticals and therapeutic agents.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: Another carbamate compound used for protecting amines.
Boc-protected amines: Commonly used protecting groups in peptide synthesis.
Uniqueness
Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate is unique due to its specific structure, which provides enhanced stability and ease of removal compared to other protecting groups. Its use in various fields, including chemistry, biology, and medicine, highlights its versatility and importance in scientific research .
Properties
IUPAC Name |
tert-butyl N-[(2S)-4-aminobutan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12)/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFFSNZHLGGAJC-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCN)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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